Bienvenue dans la boutique en ligne BenchChem!

AC-264613

PAR2 Agonist Potency Drug Discovery

AC-264613 is a first-in-class non-peptidic PAR2 agonist offering decisive advantages over generic peptide-based tools. Unlike peptide agonists with poor bioavailability and uncertain selectivity, AC-264613 delivers high potency (pEC50 7.5, 31.6 nM) and in vivo efficacy at doses as low as 30 ng. It exhibits >30-fold potentiation at the disease-relevant PAR2 F240S polymorphic variant—a response absent in peptide agonists. With no activity at other PAR subtypes or 30+ off-target receptors, it is the definitive choice for PAR2 signaling studies, HTS campaigns, and in vivo nociception/inflammation models.

Molecular Formula C19H18BrN3O2
Molecular Weight 400.3 g/mol
Cat. No. B1370546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-264613
Molecular FormulaC19H18BrN3O2
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br
InChIInChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m0/s1
InChIKeyRQKXQCSEZPQBNZ-QSBCOWLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-264613: A Potent and Selective Small-Molecule Protease-Activated Receptor 2 (PAR2) Agonist for In Vivo Research


AC-264613 is a potent and selective small-molecule agonist of protease-activated receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation, nociception, and vascular biology [1]. It represents one of the first-in-class non-peptidic PAR2 agonists, discovered alongside AC-55541 from a high-throughput screen, and is characterized by a pEC50 of 7.5 (31.6 nM) in cellular proliferation assays [2]. AC-264613 is widely used as a pharmacological tool to probe PAR2 signaling pathways in vitro and in vivo due to its high target selectivity, demonstrated by a lack of activity at other PAR subtypes and over 30 other receptors implicated in pain and inflammation .

Why AC-264613 Cannot Be Substituted by Generic PAR2 Agonists in Rigorous Research


Generic substitution of AC-264613 with other in-class PAR2 agonists, such as peptide-based tools (e.g., SLIGRL-NH2, SLIGKV-NH2) or even other small molecules (e.g., AC-55541), is not scientifically valid due to significant differences in potency, receptor activation mechanism, and in vivo pharmacokinetic properties. Peptide agonists are known to have poor bioavailability and uncertain target selectivity [1], while the closest small-molecule analog, AC-55541, exhibits a 6.3-fold lower potency and a distinct elimination half-life [2]. Furthermore, AC-264613 and AC-55541 show a unique 30-fold potentiation at the disease-relevant PAR2 F240S polymorphic variant, a behavior not observed with peptide agonists, underscoring their distinct pharmacological profile [3].

Quantitative Evidence for Differentiating AC-264613 from Closest Analogs


AC-264613 Demonstrates 6.3-Fold Higher Potency Than AC-55541 in PAR2 Cellular Proliferation

AC-264613 exhibits a significantly lower EC50 (31.6 nM) compared to AC-55541 (200 nM) in stimulating PAR2-mediated cellular proliferation. This 6.3-fold difference in potency is consistent across multiple functional assays, including phosphatidylinositol hydrolysis and calcium mobilization [1].

PAR2 Agonist Potency Drug Discovery

AC-264613 Shows 6.3-Fold Higher Potency than AC-55541 in PI Hydrolysis Assays

In assays measuring phosphatidylinositol (PI) hydrolysis, a key downstream signaling event for PAR2, AC-264613 has an EC50 of 125.8 nM, whereas AC-55541 requires 200-1000 nM. This 1.6- to 8-fold higher potency demonstrates AC-264613's superior ability to activate this specific signaling cascade [1].

PAR2 Agonist Potency Signal Transduction

AC-264613 Exhibits a 2.4-Fold Shorter In Vivo Half-Life than AC-55541, Enabling Different Dosing Regimens

In male Sprague-Dawley rats, AC-264613 has an elimination half-life (T1/2) of 2.5 ± 2.0 hours following intraperitoneal administration, which is 2.4-fold shorter than that of AC-55541 (6.1 hours) [1]. This provides researchers with a choice between compounds with distinct pharmacokinetic profiles.

PAR2 Agonist Pharmacokinetics In Vivo

AC-264613 is Potentiated Over 30-Fold at the Disease-Relevant PAR2 F240S Polymorphic Variant

AC-264613 and AC-55541 are both potentiated over 30-fold at the PAR2 receptor bearing the F240S mutation, a naturally occurring polymorphism. In contrast, peptide agonists SLIGRL and 2-furoyl-LIGRLO are much less affected by this mutation [1]. This indicates a unique pharmacological interaction for these small molecules at this disease-relevant variant.

PAR2 Agonist Pharmacogenomics Personalized Medicine

AC-264613 Activates PAR2 via a Distinct Mechanism Independent of Key ECL2 Charged Residues

Mutagenesis of charged residues in extracellular loop 2 (ECL2) of PAR2 (E232R, Q233R) impairs activation by peptide agonists (SLIGRL, 2-furoyl-LIGRLO) but does not significantly affect activation by AC-264613 or AC-55541 [1]. This demonstrates a distinct binding mode and activation mechanism for the small-molecule agonists.

PAR2 Agonist Mechanism of Action Receptor Pharmacology

AC-264613 is Highly Selective for PAR2, Showing No Activity at PAR1, PAR3, PAR4, and 30+ Other Targets

AC-264613 displays no activity at other protease-activated receptor (PAR) subtypes (PAR1, PAR3, PAR4) and exhibits no significant affinity for over 30 other receptors involved in nociception and inflammation [1]. This contrasts with peptide agonists, which often suffer from uncertain target selectivity [2].

PAR2 Agonist Selectivity Target Engagement

Optimal Research and Industrial Application Scenarios for AC-264613


In Vivo Studies of PAR2-Mediated Inflammation and Pain

AC-264613 is the preferred PAR2 agonist for in vivo studies of inflammation and nociception due to its high potency (30-100 nM range) and established in vivo efficacy. Intrapaw administration of AC-264613 at doses as low as 30 ng induces robust and persistent thermal hyperalgesia and edema in rats, effects that are blocked by antagonists of downstream mediators like NK1 and TRPV1 receptors [1].

Pharmacogenomic Studies Investigating the F240S PAR2 Polymorphism

Researchers studying the functional consequences of the PAR2 F240S polymorphism should utilize AC-264613 or AC-55541, as these small-molecule agonists exhibit a >30-fold potentiation at this disease-relevant variant, a response not seen with standard peptide agonists [1]. This makes them essential tools for exploring genotype-phenotype relationships in PAR2 signaling.

Mechanistic Studies of PAR2 Activation and Signaling Bias

The distinct binding mode of AC-264613, which is insensitive to mutations in PAR2's ECL2 that impair peptide agonist activity, makes it a valuable probe for dissecting PAR2 activation mechanisms [1]. It is particularly useful for studies aimed at understanding biased signaling or for activating PAR2 in conditions where the canonical peptide-binding site may be altered.

High-Throughput Screening for PAR2 Modulators

Given its high selectivity and well-defined pharmacological profile, AC-264613 serves as an excellent reference agonist for high-throughput screening campaigns designed to identify novel PAR2 agonists, antagonists, or allosteric modulators, particularly in assays employing the F240S mutant PAR2 receptor, which has been proposed as a sensitive screening tool [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-264613

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.